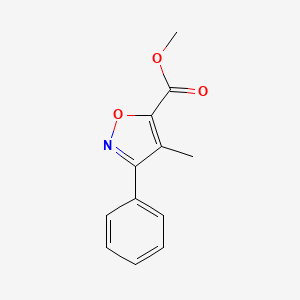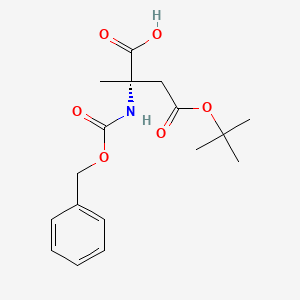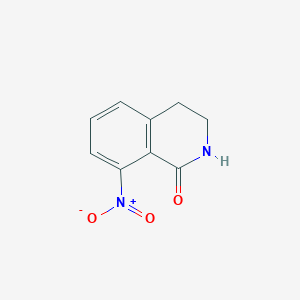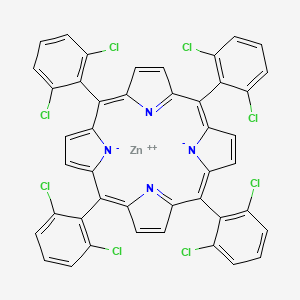![molecular formula C50H80N8O17 B12098496 N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pneumocandin C(0) is a member of the echinocandin family, which are antifungal lipohexapeptides. These compounds are known for their ability to inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall. Pneumocandin C(0) is produced by the fungus Glarea lozoyensis and is structurally similar to other pneumocandins, such as pneumocandin B(0), which serves as a precursor for the antifungal drug caspofungin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pneumocandin C(0) involves complex biosynthetic pathways. The production begins with the fermentation of Glarea lozoyensis, followed by extraction and purification processes. The biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for the assembly of the lipohexapeptide structure .
Industrial Production Methods: Industrial production of pneumocandin C(0) typically involves optimizing the fermentation conditions to increase yield. This includes manipulating factors such as temperature, pH, and nutrient availability. Advanced techniques like metabolic engineering and random mutagenesis are also employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pneumocandin C(0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties or to produce derivatives like caspofungin .
Common Reagents and Conditions: Common reagents used in the chemical reactions of pneumocandin C(0) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from the chemical reactions of pneumocandin C(0) include its derivatives, such as caspofungin. These derivatives are designed to have improved pharmacological properties and increased efficacy against fungal infections .
Aplicaciones Científicas De Investigación
Pneumocandin C(0) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of lipohexapeptides. In biology, it serves as a tool for investigating fungal cell wall synthesis and the mechanisms of antifungal resistance. In medicine, pneumocandin C(0) and its derivatives are used to develop new antifungal therapies. Industrially, it is employed in the production of antifungal drugs .
Mecanismo De Acción
The mechanism of action of pneumocandin C(0) involves the inhibition of β-1,3-glucan synthase, an enzyme responsible for the synthesis of β-1,3-glucan in the fungal cell wall. By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. This mechanism is highly specific to fungi, making pneumocandin C(0) an effective antifungal agent with minimal side effects on human cells .
Comparación Con Compuestos Similares
Pneumocandin C(0) is similar to other echinocandins, such as pneumocandin B(0), echinocandin B, and micafungin. it is unique in its specific structural features and biosynthetic pathway. For example, pneumocandin B(0) contains a 3R-hydroxyl-l-Pro residue, whereas pneumocandin C(0) contains a 4R-hydroxyl-l-Pro residue . This structural difference can influence the compound’s antifungal activity and pharmacokinetic properties.
List of Similar Compounds:- Pneumocandin B(0)
- Echinocandin B
- Micafungin
- Anidulafungin
These compounds share a similar mechanism of action but differ in their specific chemical structures and clinical applications .
Propiedades
IUPAC Name |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHTGKXJQHTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)





![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

